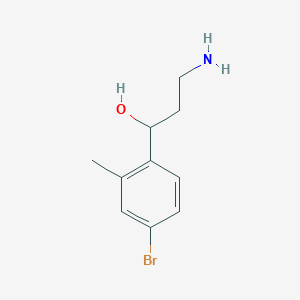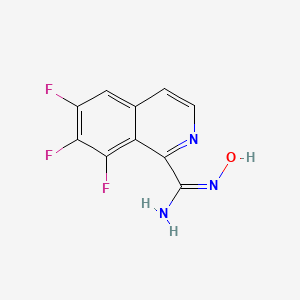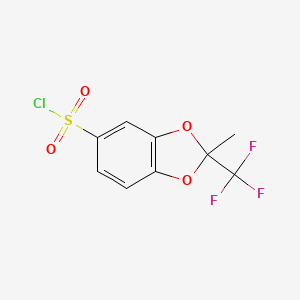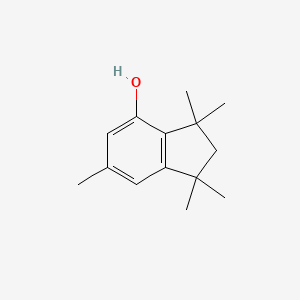
Propanal, 3-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylsulfanyl)propanal is an organic compound with the molecular formula C9H10OS It is characterized by the presence of a phenylsulfanyl group attached to a propanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Phenylsulfanyl)propanal can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylsulfanyl-propionaldehyde with lithium diisopropylamide in tetrahydrofuran at -78°C . This reaction typically proceeds in two stages:
- The formation of the enolate intermediate.
- The subsequent reaction with 3-phenylsulfanyl-propionaldehyde to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 3-(Phenylsulfanyl)propanal are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions, such as controlled temperatures and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylsulfanyl)propanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: The major product is often a carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(Phenylsulfanyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Phenylsulfanyl)propanal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the phenylsulfanyl group can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylpropanal: Similar in structure but lacks the sulfanyl group.
3-(Phenylsulfanyl)propanoic acid: Contains a carboxylic acid group instead of an aldehyde.
3-(Phenylsulfanyl)propan-1-ol: Contains an alcohol group instead of an aldehyde.
Uniqueness
3-(Phenylsulfanyl)propanal is unique due to the presence of both an aldehyde group and a phenylsulfanyl group. This combination allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
27098-65-3 |
|---|---|
Molekularformel |
C9H10OS |
Molekulargewicht |
166.24 g/mol |
IUPAC-Name |
3-phenylsulfanylpropanal |
InChI |
InChI=1S/C9H10OS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |
InChI-Schlüssel |
WPKQWNJKYYXGJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



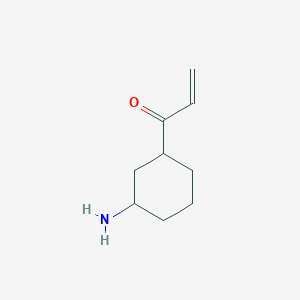




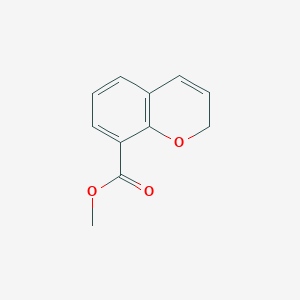
![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182731.png)

![2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one](/img/structure/B13182745.png)
